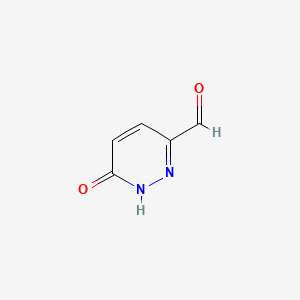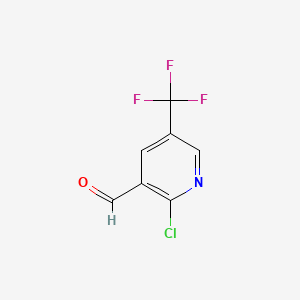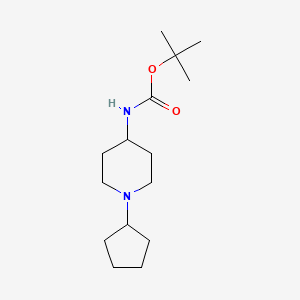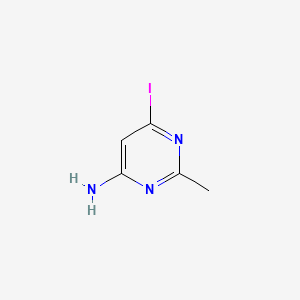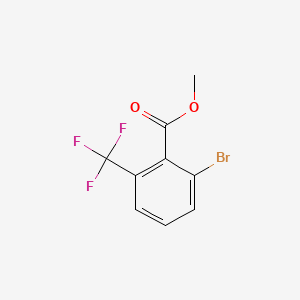
Methyl 2-bromo-6-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-bromo-6-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 1214324-11-4 . It has a molecular weight of 283.04 and its IUPAC name is methyl 2-bromo-6-(trifluoromethyl)benzoate . It is typically in liquid form .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The InChI code for “Methyl 2-bromo-6-(trifluoromethyl)benzoate” is 1S/C9H6BrF3O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-bromo-6-(trifluoromethyl)benzoate” is a liquid at room temperature . It has a molecular weight of 283.04 .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Methyl 2-bromo-6-(trifluoromethyl)benzoate has drawn attention in medicinal chemistry due to its unique structural features. Researchers have explored its potential as a pharmacophore in drug design. The trifluoromethyl group (-CF3) can enhance lipophilicity, metabolic stability, and receptor binding affinity. Investigating its interactions with biological targets may lead to novel drug candidates .
Agrochemicals and Pesticides
The trifluoromethyl group is known for its agrochemical applications. Researchers have explored derivatives of Methyl 2-bromo-6-(trifluoromethyl)benzoate as potential herbicides, fungicides, or insecticides. These compounds may exhibit improved efficacy and selectivity in crop protection .
Catalysis and Organic Synthesis
Fluorinated compounds, including those with trifluoromethyl groups, play a crucial role in catalysis. Researchers have investigated Methyl 2-bromo-6-(trifluoromethyl)benzoate as a building block for the synthesis of complex molecules. Its reactivity and compatibility with various reaction conditions make it valuable in organic synthesis .
Material Science and Electronics
Fluorinated aromatic compounds find applications in materials science. Methyl 2-bromo-6-(trifluoromethyl)benzoate could be used as a precursor for functional materials, such as liquid crystals, polymers, or OLEDs (organic light-emitting diodes). Its electron-withdrawing properties and stability make it interesting for electronic applications .
Transition Metal Complexes
Researchers have explored the coordination chemistry of Methyl 2-bromo-6-(trifluoromethyl)benzoate with transition metal ions. The trifluoromethyl group can influence ligand binding and reactivity. These complexes may have applications in catalysis, sensing, or materials science .
Computational Chemistry and QSAR Studies
Computational methods, including quantum chemical calculations, have been employed to understand the electronic structure and properties of Methyl 2-bromo-6-(trifluoromethyl)benzoate. Quantitative structure-activity relationship (QSAR) studies may predict its biological activity and guide further research .
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 2-bromo-6-(trifluoromethyl)benzoate is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, Methyl 2-bromo-6-(trifluoromethyl)benzoate undergoes oxidative addition with the palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway involving Methyl 2-bromo-6-(trifluoromethyl)benzoate. This reaction is widely applied for carbon–carbon bond formation, and it’s known for its mild and functional group tolerant reaction conditions .
Pharmacokinetics
It’s important to note that the compound’s bioavailability would be influenced by factors such as its lipophilicity and water solubility .
Result of Action
The result of the action of Methyl 2-bromo-6-(trifluoromethyl)benzoate in the SM coupling reaction is the formation of a new carbon–carbon bond . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The efficacy and stability of Methyl 2-bromo-6-(trifluoromethyl)benzoate can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . Additionally, it should be stored at a temperature of 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
methyl 2-bromo-6-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAHAANYLBWFOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673198 |
Source


|
| Record name | Methyl 2-bromo-6-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-6-(trifluoromethyl)benzoate | |
CAS RN |
1214324-11-4 |
Source


|
| Record name | Methyl 2-bromo-6-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

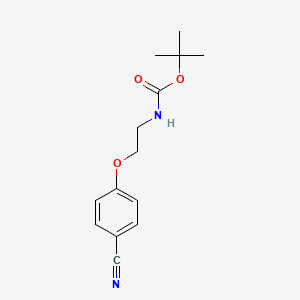
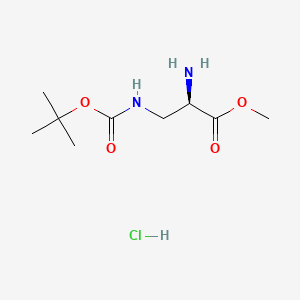
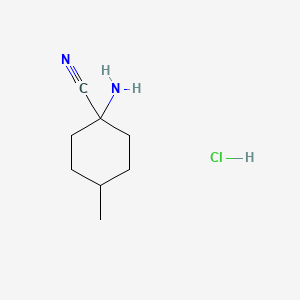
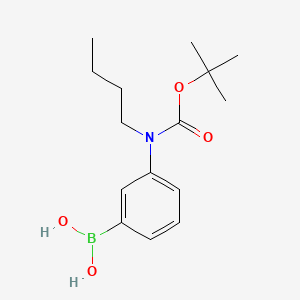
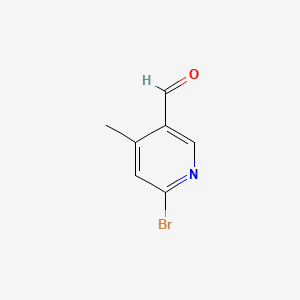
![Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B582067.png)
